molecular formula C8H7F3N2O B15331655 5-Methyl-3-(trifluoromethyl)picolinamide

5-Methyl-3-(trifluoromethyl)picolinamide

Cat. No.: B15331655
M. Wt: 204.15 g/mol
InChI Key: RCUOVHBMAZUMQN-UHFFFAOYSA-N
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Description

5-Methyl-3-(trifluoromethyl)picolinamide is an organic compound with the molecular formula C₈H₇F₃N₂O. It is a derivative of picolinamide, featuring a trifluoromethyl group at the 3-position and a methyl group at the 5-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(trifluoromethyl)picolinamide typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as halogenation, nucleophilic substitution, and amide formation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 5-Methyl-3-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)picolinamide
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • Fluazifop-butyl

Comparison: Compared to other similar compounds, 5-Methyl-3-(trifluoromethyl)picolinamide is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

5-methyl-3-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C8H7F3N2O/c1-4-2-5(8(9,10)11)6(7(12)14)13-3-4/h2-3H,1H3,(H2,12,14)

InChI Key

RCUOVHBMAZUMQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)N)C(F)(F)F

Origin of Product

United States

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